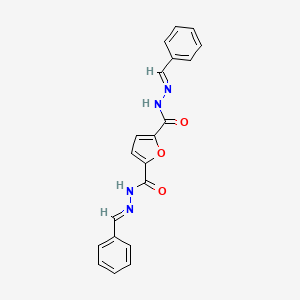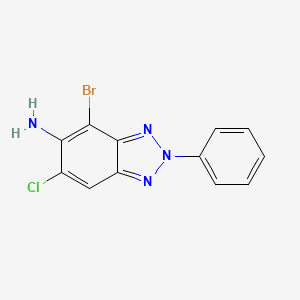![molecular formula C18H16N6O B5520133 3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)
3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound and its derivatives often involves reactions with hydrazino compounds. For instance, 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole reacts with aldehydes to form hydrazones, which are further reacted to create more complex structures (Mousaad et al., 1992). Additionally, reactions with fluorine-containing 3-hydrazino-5H-1, 2, 4-triazino[5, 6-b]indoles with ethyl acetoacetate have been explored, leading to novel tetracyclic ring systems (Joshi et al., 1989).
Molecular Structure Analysis
The molecular structure of these compounds is complex, often involving tetracyclic or other multi-ring systems. Spectroscopic methods, including NMR, have been used for structural analysis. For example, the 1H and 13C NMR spectra of sugar derivatives of 5-methyl [1, 2, 4]-triazino [5, 6-b] indol-3-yl hydrazones have been investigated to understand their structure (Housaad et al., 1994).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, leading to a range of products. For instance, 3-hydrazino[1,2,4]triazino[5,6-b]indole reacts with nitrous acid to form azides, which can be further cyclized to produce different fused triazolo derivatives (Abdel-latif et al., 1989). Additionally, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with various compounds results in the formation of substituted acrylic acid hydrazides and imidazolones (Eid et al., 1988).
Physical Properties Analysis
The physical properties of these compounds are characterized by their molecular structure and the specific substituents present. For example, the influence of different substituents on the molecular structure and therefore the physical properties can be significant, as seen in the cyclization reactions of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole (Shaban et al., 1999).
Chemical Properties Analysis
The chemical properties of these compounds are largely determined by their reactivity in various chemical reactions. For instance, the reaction of 3-hydrazino[1, 2, 4]triazino[5, 6-b]indole with alkynes and carbonyl compounds leads to different products, demonstrating a range of chemical behaviors (Mironovich et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles
Hydrazones and their derivatives serve as precursors in the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science. The cyclization of hydrazones can lead to the formation of triazolo-triazines and other heterocycles, showing the versatility of these compounds in organic synthesis and drug discovery (Mousaad et al., 1992).
Antimicrobial and Antifungal Agents
Certain hydrazone derivatives have shown promising antimicrobial and antifungal activities, making them potential candidates for the development of new therapeutic agents. The structure-activity relationship studies of these compounds can lead to the identification of new drugs to combat infectious diseases (Sundaree et al., 2016).
Anticancer Activity
Hydrazones synthesized from indoles and evaluated for their antiproliferative activities against various cancer cell lines have shown specificity toward certain cancer types, indicating their potential as anticancer agents. This highlights the importance of hydrazones in medicinal chemistry for developing targeted cancer therapies (Sundaree et al., 2016).
Antioxidant Properties
Hydrazones derived from various aldehydes, including those related to the compound of interest, have been investigated for their antioxidant properties. These compounds could play a crucial role in managing oxidative stress-related diseases, further emphasizing the broad applicability of hydrazones in pharmaceutical research (Belkheiri et al., 2010).
Material Science Applications
Hydrazones also find applications in material science, where their unique chemical properties can be leveraged to create novel materials with specific functions, such as fluorescence or as ligands in metal complexation for catalysis or material properties modulation (Bi, 2013).
Wirkmechanismus
Zukünftige Richtungen
The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes . The synthesis of triazine ring bearing indole structure was considered an effective approach due to the synergistic effect of biological properties of both structures .
Eigenschaften
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-5-6-15-14(9-11)16-17(20-15)21-18(24-22-16)23-19-10-12(2)8-13-4-3-7-25-13/h3-10H,1-2H3,(H2,20,21,23,24)/b12-8+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDDQVUZAINRNV-BODUPIQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC(=CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C(=C/C4=CC=CO4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)
![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

![7-isopropyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5520076.png)
![4-[5-(3-methoxy-2-naphthyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5520078.png)
![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)
![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)
![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)

![3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine](/img/structure/B5520153.png)